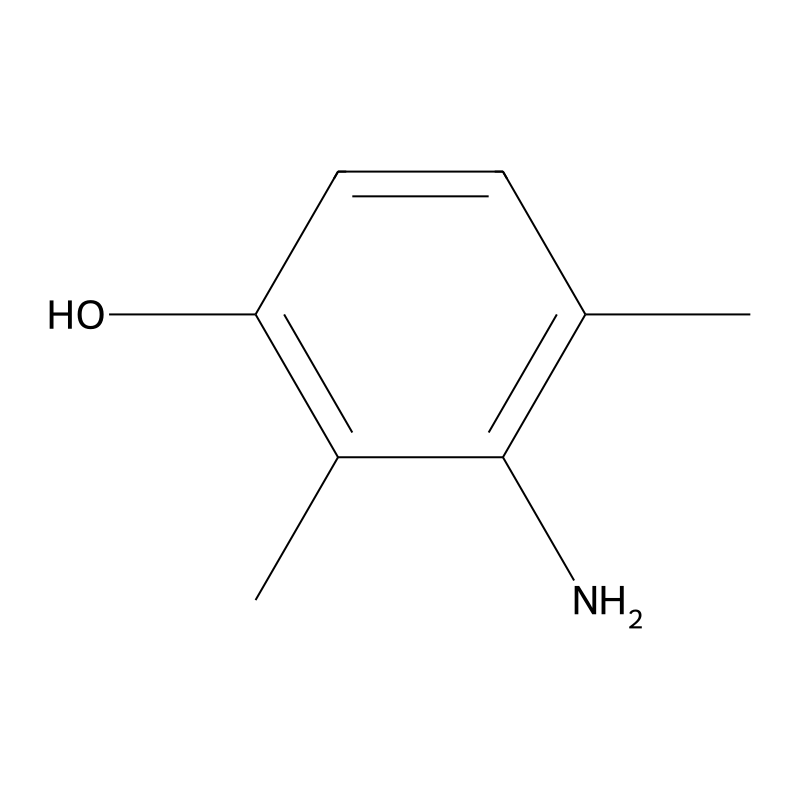

3-Amino-2,4-dimethylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Amino-2,4-dimethylphenol is an organic compound with the molecular formula C₈H₁₁NO. It features an amino group (-NH₂) attached to a benzene ring that also contains two methyl groups at the 2 and 4 positions. This compound is a derivative of 2,4-dimethylphenol and is recognized for its potential applications in various fields, including pharmaceuticals and dyes. The compound exhibits a molecular weight of approximately 151.18 g/mol and has distinct physical properties that make it suitable for specific uses in chemical synthesis and biological applications .

Potential research areas:

Based on the chemical structure of 3-A-2,4-DMP, some potential research areas where it might be investigated include:

- Organic synthesis: As an intermediate in the synthesis of other organic compounds, potentially due to the presence of the reactive amine and hydroxyl groups.

- Material science: As a component in the development of new materials, with potential applications in areas like polymers or dyes.

- Biological studies: Due to the presence of the amine group, it might be investigated for its potential biological activity, although there is no current research available to support this.

Finding further information:

For more specific information on the use of 3-A-2,4-DMP in scientific research, you can try searching scientific databases like:

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Oxidation: The compound can be oxidized to form corresponding quinonoid derivatives, which may have different biological activities.

- Acylation: The amino group can undergo acylation to produce amides, expanding its utility in synthetic chemistry.

These reactions are crucial for modifying the compound for various applications, particularly in drug development and dye synthesis .

3-Amino-2,4-dimethylphenol has shown potential biological activities, particularly in the realm of pharmacology. Studies indicate that it may possess antimicrobial properties, making it a candidate for developing new antibiotics. Additionally, its derivatives have been explored for their anti-inflammatory effects and potential use in treating skin conditions due to their ability to penetrate biological membranes effectively .

The synthesis of 3-amino-2,4-dimethylphenol can be achieved through various methods:

- Reduction of 3-Nitro-2,4-dimethylphenol: This method involves the catalytic hydrogenation of the nitro group to an amino group.

- Amination of 2,4-Dimethylphenol: Direct amination can occur under specific conditions using ammonia or amines in the presence of catalysts.

- Chemical Modification: Starting from commercially available 2,4-dimethylphenol, the introduction of an amino group can be accomplished through electrophilic aromatic substitution reactions.

These methods allow for the efficient production of the compound with varying yields depending on the conditions used .

3-Amino-2,4-dimethylphenol finds applications across multiple sectors:

- Dyes and Pigments: It is utilized as an intermediate in synthesizing various dyes due to its ability to yield vibrant colors.

- Pharmaceuticals: Its derivatives are being investigated for use in drugs targeting bacterial infections and inflammatory diseases.

- Cosmetics: The compound is explored as a potential ingredient in hair dyes and other cosmetic formulations due to its color stability and skin compatibility .

Research into the interactions of 3-amino-2,4-dimethylphenol with other compounds has revealed insights into its metabolic pathways and potential toxicity. Studies indicate that this compound may undergo sulfation and glucuronidation when metabolized, which are significant pathways for detoxifying xenobiotics in biological systems. This metabolic behavior suggests that while it may have therapeutic benefits, careful consideration must be given to dosage and exposure levels to avoid adverse effects .

Several compounds share structural similarities with 3-amino-2,4-dimethylphenol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-4-methylphenol | C₇H₉NO | Primarily used as an industrial chemical |

| 4-Amino-2-methylphenol | C₇H₉NO | Known for its application in dye synthesis |

| 3-Amino-2,6-dimethylphenol | C₈H₁₁NO | Exhibits different biological activity compared to 3-amino-2,4-dimethylphenol |

Uniqueness of 3-Amino-2,4-Dimethylphenol

What sets 3-amino-2,4-dimethylphenol apart from these similar compounds is its specific arrangement of methyl groups and the amino group’s position on the benzene ring. This configuration influences its reactivity and biological properties significantly, making it a unique candidate for further research and application development in both pharmaceuticals and industrial chemistry .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant